molecular formula C6H7NO B167067 1-Methyl-2-pyridone CAS No. 694-85-9

1-Methyl-2-pyridone

Cat. No. B167067
CAS RN: 694-85-9
M. Wt: 109.13 g/mol
InChI Key: DVVGIUUJYPYENY-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridone is a pyridone . It is a colorless liquid, although impure samples can appear yellow . It is miscible with water and with most common organic solvents . It also belongs to the class of dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide .


Synthesis Analysis

1-Methyl-2-pyridone can be synthesized through the reaction of methylacetamide and acetic anhydride in the presence of anhydrous alkali . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation enables an efficient synthesis of a 5,6-fused 2-pyridone ring system .


Molecular Structure Analysis

The molecular formula of 1-Methyl-2-pyridone is C6H7NO . The InChI is InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3 . The Canonical SMILES is CN1C=CC=CC1=O . The molecular weight is 109.13 g/mol .


Chemical Reactions Analysis

1-Methyl-2-pyridone can be used as a solvent in organic synthesis reactions, such as decarboxylation, reduction, and alkylation reactions . It can also be used as an intermediate in the synthesis of certain drugs and pesticides .


Physical And Chemical Properties Analysis

1-Methyl-2-pyridone has a density of 1.129g/mL at 20°C (lit.), a melting point of 30-32°C (lit.), and a boiling point of 250°C740mm Hg (lit.) . It is soluble in water (1000 mg/ml at 20°C) . The vapor pressure is 0.0222mmHg at 25°C . The refractive index is n20/D 1.569 .

Scientific Research Applications

  • Uremic Toxin Research 1-Methyl-2-pyridone has been identified as a potential uremic toxin. Elevated serum concentrations of this compound in chronic renal failure patients suggest its role in renal dysfunction and possible toxic effects on poly(ADP-ribose) polymerase activity (Rutkowski et al., 2003).

  • Molecular Mimicry in Biochemistry 1-Methyl-2-pyridone serves as a mimic of nucleobases like uracil and thymine, and its gas-phase UV spectrum has been studied to understand Watson-Crick and Hoogsteen isomers, crucial for DNA replication and transcription processes (Frey et al., 2006).

  • Synthetic Chemistry and Pharmaceutical Applications The compound is used in the efficient synthesis of potential anti-asthmatic agents, highlighting its importance in the development of new pharmaceuticals (Sugahara et al., 2000).

  • Exploration of 2-Pyridone Derivatives 2-Pyridone, a related compound, is significant in medicinal chemistry and has been a target for synthetic organic chemistry due to its presence in natural products and drugs (Chand et al., 2016).

  • Environmental and Industrial Applications 1-Methyl-2-pyridone is studied for its recovery technology in industries such as lithium-ion battery production, highlighting its economic and environmental significance (Wu et al., 2022).

  • Material Science and Nanotechnology This compound has been explored in the fabrication of 2D materials by inducing selective rupture of certain bonds in transition metal nitroprussides, demonstrating its utility in the development of advanced materials (Avila et al., 2019).

  • Catalysis and Green Chemistry 1-Methyl-2-pyridone is being investigated for the development of safer chemical substitutes in sustainable processes, indicating its relevance in green chemistry and industrial safety (Moreno-Marrodán et al., 2019).

Safety And Hazards

1-Methyl-2-pyridone is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may damage fertility or the unborn child . Therefore, it is necessary to wear protective gloves and goggles when handling it, and to avoid direct contact . It should be used in a well-ventilated area to avoid inhaling its vapors .

Future Directions

1-Methyl-2-pyridone has multiple uses in chemical research and industrial production . It can be used as a solvent in organic synthesis reactions and as an intermediate in the synthesis of certain drugs and pesticides . Therefore, future research could focus on exploring new synthesis methods and applications of 1-Methyl-2-pyridone .

properties

IUPAC Name

1-methylpyridin-2-one
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InChI

InChI=1S/C6H7NO/c1-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

DVVGIUUJYPYENY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=O
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID8061008
Record name 2(1H)-Pyridinone, 1-methyl-
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Molecular Weight

109.13 g/mol
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Physical Description

Liquid; mp = 30-32 deg C; [Alfa Aesar MSDS]
Record name 1-Methyl-2-pyridone
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Vapor Pressure

0.06 [mmHg]
Record name 1-Methyl-2-pyridone
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Product Name

1-Methyl-2-pyridone

CAS RN

694-85-9, 94071-56-4
Record name 1-Methyl-2(1H)-pyridinone
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Record name N-Methyl-2-pyridone
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Record name 2(1H)-Pyridinone, dimer
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Record name 1-methylpyridine-2-one
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Record name N-METHYL-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
822
Citations
S Gronert, WY Feng, F Chew, W Wu - International Journal of Mass …, 2000 - Elsevier
A combination of experimental and theoretical approaches have been used to probe the gas phase acidity and basicity of 1,3-dimethyluracil, 1-methyl-2-pyridone, and 1-methyl-4-…
Number of citations: 48 www.sciencedirect.com
E Matsumura, T Nashima, F Ishibashi - Bulletin of the Chemical …, 1970 - journal.csj.jp
… obtained 1-methyl-2-pyridone by heating a mixture of 2picoline methiodide and iodine in a pyridine solution and by treating the resultant dipyridinium salt with aqueous alkali. The l-…
Number of citations: 8 www.journal.csj.jp
CPJ Deen, A van der Veen, AW Gomes-Neto… - Nutrients, 2020 - mdpi.com
… However, recent evidence implies higher enzymatic conversion of N 1 -MN to N 1 -methyl-2-pyridone-5-carboxamide (2Py) in KTR, therefore the need exists for interpretation of both N 1 …
Number of citations: 8 www.mdpi.com
M Ohkubo, M Shimizu, A Kubo, S Fujimura - Chemico-Biological …, 1977 - Elsevier
… During the administration of the hepatocarcinogen, 2-acetylaminofluorene (AAF), to Wistar strain male rats in the diet excretion of 1-methyl-2pyridone-5-carboxamide (2-PY) gradually …
Number of citations: 12 www.sciencedirect.com
K Shibata, T Kawada, K Iwai - Journal of Chromatography B: Biomedical …, 1988 - Elsevier
A simultaneous micro-determination of nicotinamide and its major metabolites, N 1 -methyl-2-pyridone-5-carboxamide (2-py) and N 1 -methyl-4-pyridone-3-carboxamide (4-py) by high-…
Number of citations: 244 www.sciencedirect.com
CPJ Deen, A Van Der Veen, AW Gomes-Neto… - Journal of Clinical …, 2020 - mdpi.com
N 1 -methylnicotinamide (N 1 -MN) and N 1 -methyl-2-pyridone-5-carboxamide (2Py) are successive end products of NAD + catabolism. N 1 -MN excretion in 24-h urine is the …
Number of citations: 9 www.mdpi.com
P Wong, A Bachki, K Banerjee… - Journal of pharmaceutical …, 2002 - Elsevier
… This article shows that the major and minor components are N 1 -methyl-2-pyridone-5-carboxamide and N 1 -methyl-4-pyridone-5-carboxamide, respectively, two major metabolites of …
Number of citations: 15 www.sciencedirect.com
A Fujimoto, K Inuzuka - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… fluorescence bands of 1-methyl-2-pyridone shifted towards the … The excitedstate dipole moment of 1-methyl-2-pyridone, and … -bond formation between 1-methyl-2-pyridone and ethanol …
Number of citations: 22 www.journal.csj.jp
AK Burnham, JK Lee, TG Schmalz, P Beak… - Journal of the …, 1977 - ACS Publications
… To provide a data base for the extraction of the nonlocal contribution to themagnetic susceptibility of 1 -methyl-2-pyridone and 2methoxypyridine, we have measured the magnetic …
Number of citations: 62 pubs.acs.org
J Reedijk, H Schrijver… - Recueil des Travaux …, 1975 - Wiley Online Library
New compounds with the general formula M(mepydo) 2+ n (anion) − 2 are described, where M = Mn, Co, Ni, Cu, Zn and Cd, and mepydo = 1‐methyl‐2‐pyridone; the anions being ClO …
Number of citations: 4 onlinelibrary.wiley.com

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